molecular formula C7H16O2 B12942698 (3R)-3-methylhexane-1,6-diol

(3R)-3-methylhexane-1,6-diol

Cat. No.: B12942698
M. Wt: 132.20 g/mol
InChI Key: SQAJRDHPLTWZQT-SSDOTTSWSA-N
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Description

(3R)-3-methylhexane-1,6-diol is an organic compound with the molecular formula C7H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and sixth carbon atoms of a hexane chain, with a methyl group (-CH3) attached to the third carbon atom in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylhexane-1,6-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone, (3R)-3-methylhexane-1,6-dione, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the diol with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylhexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form the corresponding diketone or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hexane derivative using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: (3R)-3-methylhexane-1,6-dione or hexanoic acids.

    Reduction: Hexane derivatives.

    Substitution: Chlorinated hexane derivatives.

Scientific Research Applications

(3R)-3-methylhexane-1,6-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-methylhexane-1,6-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds with target molecules, affecting their structure and function. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-methylhexane-1,6-diol: The enantiomer of (3R)-3-methylhexane-1,6-diol with the opposite configuration at the third carbon atom.

    Hexane-1,6-diol: A similar compound without the methyl group at the third carbon atom.

    (3R)-3-methylpentane-1,5-diol: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(3R)-3-methylhexane-1,6-diol

InChI

InChI=1S/C7H16O2/c1-7(4-6-9)3-2-5-8/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

SQAJRDHPLTWZQT-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCCO)CCO

Canonical SMILES

CC(CCCO)CCO

Origin of Product

United States

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